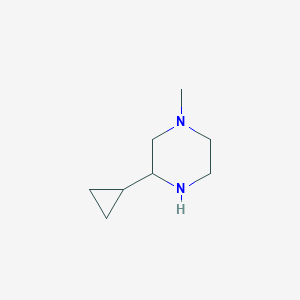

3-Cyclopropyl-1-methylpiperazine

CAS No.:

Cat. No.: VC18058495

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2 |

|---|---|

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | 3-cyclopropyl-1-methylpiperazine |

| Standard InChI | InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3 |

| Standard InChI Key | IENLASXQGBKAGD-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCNC(C1)C2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is substituted with a methyl group (), while the 3-position carbon hosts a cyclopropyl moiety. This configuration introduces significant steric and electronic modifications compared to unsubstituted piperazine .

Stereochemical Considerations

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 140.23 g/mol | |

| Density | Not Reported | – |

| Boiling Point | Not Reported | – |

| Melting Point | Not Reported | – |

| pKa (Predicted) | ~8.9 (piperazine N-H) |

The absence of experimental density and thermal data highlights the need for further characterization. Predicted basicity aligns with typical piperazine derivatives, where the secondary amine exhibits a pKa near 9 in aqueous solutions .

Synthetic Methodologies

Cyclopropane Ring Formation

The cyclopropyl group is typically introduced via [2+1] cycloaddition reactions. A common approach involves treating allyl derivatives with dichlorocarbene intermediates under phase-transfer conditions:

This method’s efficiency depends on the steric environment of the starting material.

Piperazine Functionalization

N-methylation of the piperazine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base:

Selective substitution at the 3-position remains challenging, often requiring protective group strategies or transition metal catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume